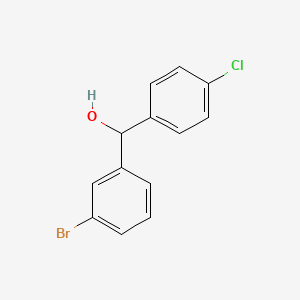
(3-Bromophenyl)(4-chlorophenyl)methanol
Übersicht
Beschreibung
(3-Bromophenyl)(4-chlorophenyl)methanol: is an organic compound characterized by the presence of a bromine atom on the third carbon of a phenyl ring and a chlorine atom on the fourth carbon of another phenyl ring, both attached to a central methanol group. This compound is part of the broader class of aromatic alcohols and exhibits unique chemical properties due to the presence of halogen substituents on the aromatic rings.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized by sequentially brominating and chlorinating phenol derivatives. This involves the use of bromine and chlorine in the presence of a suitable catalyst.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from bromobenzene with a chlorophenyl magnesium halide, followed by the addition of formaldehyde and subsequent hydrolysis.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control of reaction conditions, ensuring high yield and purity. Advanced purification techniques such as column chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
(3-Bromophenyl)(4-chlorophenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution Reactions: Halogen atoms on the aromatic rings can be substituted with other functional groups, such as nitro groups or alkyl chains.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or Friedel-Crafts alkylation with alkyl halides and aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: (3-Bromophenyl)(4-chlorophenyl)carboxylic acid.
Reduction: (3-Bromophenyl)(4-chlorophenyl)methane.
Substitution: Nitro-substituted or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromophenyl)(4-chlorophenyl)methanol: has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
(3-Bromophenyl)(4-chlorophenyl)methanol: is compared with other similar compounds, such as (3-Bromophenyl)(3-chlorophenyl)methanol and (3-Bromophenyl)(2-chlorophenyl)methanol . The uniqueness of This compound lies in the specific positioning of the halogen atoms, which can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
(3-Bromophenyl)(3-chlorophenyl)methanol
(3-Bromophenyl)(2-chlorophenyl)methanol
(2-Bromophenyl)(4-chlorophenyl)methanol
(2-Bromophenyl)(2-chlorophenyl)methanol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-chlorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSGBZHTEINMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

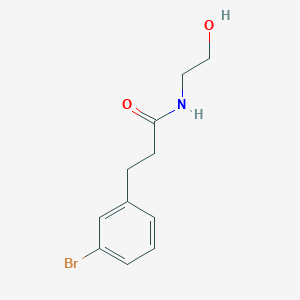
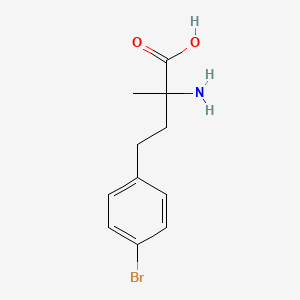
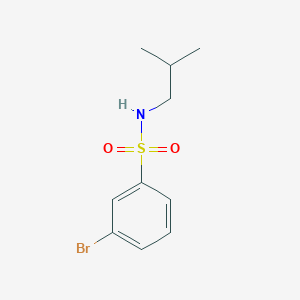
![2-Oxo-4-[4-(propan-2-yl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B7845748.png)

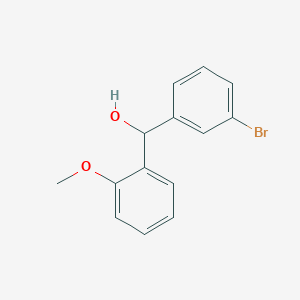
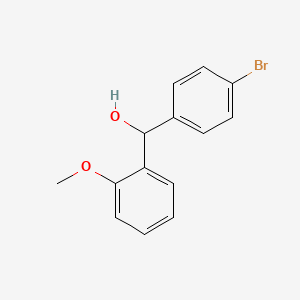

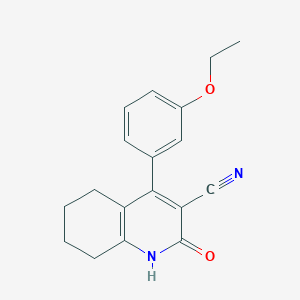
![7-Cyclopropyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845795.png)
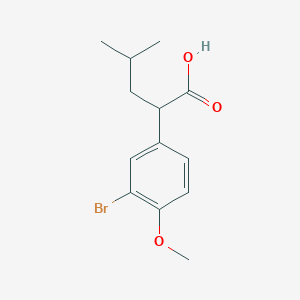
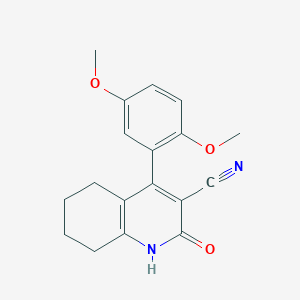
![2-(2-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7845820.png)
